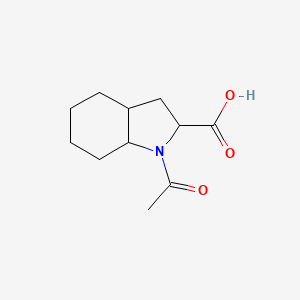

1-acetyl-octahydro-1H-indole-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

PerindoprilDe-2-((S)-ethyl2-(Ethylamino)pentanoate) is a chiral molecule that is often used as an impurity reference standard in the pharmaceutical industry. It is related to Perindopril, an angiotensin-converting enzyme (ACE) inhibitor used primarily for treating hypertension and heart failure .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von PerindoprilDe-2-((S)-Ethyl-2-(Ethylamino)pentanoat) umfasst mehrere Schritte, darunter die Veresterung der entsprechenden Säure mit Ethanol und die anschließende Aminierung. Die Reaktionsbedingungen erfordern typischerweise kontrollierte Temperaturen und die Verwendung von Katalysatoren, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Industrielle Produktionsverfahren

Die industrielle Produktion von PerindoprilDe-2-((S)-Ethyl-2-(Ethylamino)pentanoat) folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet strenge Qualitätskontrollmaßnahmen, um sicherzustellen, dass die Verbindung die pharmazeutischen Standards erfüllt. Techniken wie die Hochleistungsflüssigkeitschromatographie (HPLC) werden häufig zur Reinigung eingesetzt .

Analyse Chemischer Reaktionen

Arten von Reaktionen

PerindoprilDe-2-((S)-Ethyl-2-(Ethylamino)pentanoat) unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann durch Oxidationsmittel wie Kaliumpermanganat gefördert werden.

Reduktion: Reduktionsreaktionen verwenden häufig Wasserstoffgas in Gegenwart eines Palladiumkatalysators.

Substitution: Nucleophile Substitutionsreaktionen können auftreten, insbesondere in Gegenwart starker Nucleophile.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Kaliumpermanganat, Wasserstoffperoxid.

Reduktionsmittel: Wasserstoffgas, Natriumborhydrid.

Katalysatoren: Palladium auf Kohlenstoff, Platinoxid.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann Oxidation beispielsweise zu Carbonsäuren führen, während Reduktion zu Alkoholen führen kann .

Wissenschaftliche Forschungsanwendungen

PerindoprilDe-2-((S)-Ethyl-2-(Ethylamino)pentanoat) hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Referenzstandard in der analytischen Chemie zur Identifizierung und Quantifizierung von Verunreinigungen.

Biologie: Studien zu seinen Wechselwirkungen mit biologischen Molekülen und potenziellen Auswirkungen auf zelluläre Prozesse.

Medizin: Untersuchungen zu seiner Rolle bei der Synthese von pharmazeutischen Verbindungen und seinen potenziellen therapeutischen Wirkungen.

Industrie: Einsatz in den Qualitätskontrollprozessen der pharmazeutischen Produktion.

Wirkmechanismus

Der Wirkmechanismus von PerindoprilDe-2-((S)-Ethyl-2-(Ethylamino)pentanoat) beinhaltet seine Wechselwirkung mit dem Angiotensin-Converting-Enzym (ACE). Durch Hemmung von ACE verhindert es die Umwandlung von Angiotensin I zu Angiotensin II, einem starken Vasokonstriktor. Dies führt zu Vasodilatation und einer anschließenden Senkung des Blutdrucks. Die molekularen Zielstrukturen umfassen das ACE-Enzym und den Renin-Angiotensin-Aldosteron-System (RAAS)-Weg .

Wirkmechanismus

The mechanism of action of PerindoprilDe-2-((S)-ethyl2-(Ethylamino)pentanoate) involves its interaction with the angiotensin-converting enzyme (ACE). By inhibiting ACE, it prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a subsequent reduction in blood pressure. The molecular targets include the ACE enzyme and the renin-angiotensin-aldosterone system (RAAS) pathway .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Perindopril: Die Stammverbindung, die weit verbreitet als Antihypertensivum eingesetzt wird.

Enalapril: Ein weiterer ACE-Hemmer mit ähnlichen therapeutischen Wirkungen.

Lisinopril: Bekannt für seine lange Wirkdauer und zur Behandlung von Bluthochdruck und Herzinsuffizienz eingesetzt.

Einzigartigkeit

PerindoprilDe-2-((S)-Ethyl-2-(Ethylamino)pentanoat) ist aufgrund seiner spezifischen chiralen Konfiguration und seiner Rolle als Referenzstandard für Verunreinigungen einzigartig. Dies macht es in der pharmazeutischen Industrie wertvoll, um die Reinheit und Wirksamkeit von Perindopril-Formulierungen zu gewährleisten .

Eigenschaften

IUPAC Name |

1-acetyl-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-7(13)12-9-5-3-2-4-8(9)6-10(12)11(14)15/h8-10H,2-6H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJIKFDMILLVWHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2CCCCC2CC1C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![rac-(2R,3R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methylpiperidine-3-carboxylic acid, cis](/img/structure/B12314545.png)

![7-(Piperidin-4-yl)tetrazolo[1,5-a]pyrimidine hydrochloride](/img/structure/B12314559.png)

![[2-(11-Acetyloxy-9-fluoro-17-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B12314592.png)